1,3-Dichloro-5,5-di(p-tolyl)hydantoin

Description

Historical Context and Significance of the Hydantoin (B18101) Scaffold

The hydantoin ring system, chemically known as imidazolidine-2,4-dione, is a five-membered heterocyclic scaffold that has been a subject of chemical investigation for over 150 years. thieme-connect.de Its structure is notable for featuring two carbonyl groups and two nitrogen atoms, providing sites for various chemical modifications. thieme-connect.de This structural versatility has made the hydantoin scaffold a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. thieme-connect.de

The significance of the hydantoin core is underscored by its presence in several clinically important pharmaceuticals. For instance, phenytoin (B1677684) (5,5-diphenylhydantoin) is a widely used anticonvulsant medication for the treatment of seizure disorders. rsc.orgnih.gov Other examples include nitrofurantoin, an antibiotic, and enzalutamide, a treatment for prostate cancer, both of which incorporate the fundamental hydantoin structure. thieme-connect.de The ability of the hydantoin ring to be substituted at various positions allows for the fine-tuning of its biological and pharmacological properties, leading to a broad spectrum of activities, including anti-inflammatory and antiarrhythmic effects. thieme-connect.de

Overview of N-Halogenated Hydantoins as Versatile Reagents in Organic Synthesis

The nitrogen atoms within the hydantoin ring can be readily halogenated, leading to a class of compounds known as N-halogenated hydantoins. These derivatives, particularly the N-chloro and N-bromo variants, are recognized as important and versatile reagents in the field of organic synthesis. nih.govresearchgate.net They serve as effective oxidizing and halogenating agents. thieme-connect.de

Compounds such as 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) are widely used as stable and easy-to-handle sources of "positive halogen" (a halogen atom with an electrophilic character). This reactivity allows them to participate in a variety of chemical transformations. uni.lu N-chlorohydantoins have been employed as chlorinating agents for a range of substrates and as oxidants in various synthetic procedures. uni.lu The reactivity of these compounds is influenced by the substituents at the C-5 position of the hydantoin ring. researchgate.net For instance, studies on 5,5-dialkylhydantoins suggest a mechanism where the N-3 position is chlorinated first, followed by the N-1 position to yield the dichloro derivative. researchgate.net

Research Focus on 1,3-Dichloro-5,5-di(p-tolyl)hydantoin within the N-Chlorohydantoin Class

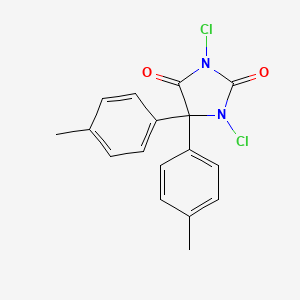

Within the broader class of N-chlorohydantoins, this compound is a specific derivative. Its chemical structure consists of the core hydantoin ring, chlorinated at both nitrogen positions (N-1 and N-3), and substituted at the C-5 position with two para-tolyl groups. The molecular formula for this compound is C₁₇H₁₄Cl₂N₂O₂. nih.gov

While the existence of this compound is documented, extensive and detailed research findings, including specific synthesis protocols, comprehensive characterization data, and applications, are not widely available in the public scientific literature. General synthetic routes to 5,5-disubstituted hydantoins often involve methods like the Bucherer-Bergs reaction, which condenses a ketone (in this case, 4,4'-dimethylbenzophenone) with ammonium (B1175870) carbonate and a cyanide source. Subsequent N-chlorination is typically achieved using a chlorinating agent such as an aqueous sodium hypochlorite (B82951) solution or trichloroisocyanuric acid. However, specific experimental conditions and yields for the synthesis of this compound are not detailed in the available search results. Consequently, data tables of its specific physical and chemical properties based on experimental research are not available at this time.

Structure

3D Structure

Properties

CAS No. |

74038-61-2 |

|---|---|

Molecular Formula |

C17H14Cl2N2O2 |

Molecular Weight |

349.2 g/mol |

IUPAC Name |

1,3-dichloro-5,5-bis(4-methylphenyl)imidazolidine-2,4-dione |

InChI |

InChI=1S/C17H14Cl2N2O2/c1-11-3-7-13(8-4-11)17(14-9-5-12(2)6-10-14)15(22)20(18)16(23)21(17)19/h3-10H,1-2H3 |

InChI Key |

IUEJQVWYVVUZAX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2Cl)Cl)C3=CC=C(C=C3)C |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 1,3 Dichloro 5,5 Di P Tolyl Hydantoin and Analogues

Role as a Chlorenium Source and Electrophilic Halogenating Agent

The primary role of N-chlorinated hydantoins in organic synthesis is as a source of electrophilic chlorine. nih.gov The electron-withdrawing nature of the two carbonyl groups in the hydantoin (B18101) ring polarizes the N-Cl bonds, rendering the chlorine atoms susceptible to nucleophilic attack. This makes these compounds effective and often safer alternatives to gaseous chlorine.

1,3-Dichloro-5,5-di(p-tolyl)hydantoin and its analogues are versatile reagents for a variety of electrophilic chlorination reactions. For instance, the analogue DCDMH is employed for the α-chlorination of acetophenones and other activated ketones. researchgate.net In a typical reaction, the enol or enolate form of the ketone attacks the electrophilic chlorine atom of the N-chlorohydantoin, leading to the formation of the α-chloro ketone. The reaction is often catalyzed by acid, which facilitates the enolization of the ketone.

These reagents are also utilized in the chlorination of other electron-rich substrates, including phenols, anilines, and various heterocyclic compounds. The reactivity can be modulated by the substituents at the 5-position of the hydantoin ring, although specific studies detailing the influence of the p-tolyl groups on reaction rates compared to the methyl groups in DCDMH are not extensively documented. The general mechanism involves the attack of the aromatic ring on the electrophilic chlorine, followed by deprotonation to restore aromaticity. msu.edu

Table 1: Examples of Electrophilic Chlorination using DCDMH

| Substrate | Product | Conditions |

|---|---|---|

| Acetophenone | α-Chloroacetophenone | p-Toluenesulfonic acid, Methanol |

| 1-Aryl-2-pyrazolin-5-ones | 4-Chloro-1-aryl-2-pyrazolin-5-ones | Acetic acid |

Data based on reactions with 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH), an analogue of this compound. arcjournals.org

A significant advantage of N-chlorohydantoins is their selectivity in the halogenation of complex molecules containing multiple reactive sites. nih.gov For example, DCDMH has been shown to be a milder and more selective reagent than sulfuryl chloride for the chlorination of a heavily functionalized quinolone derivative, a key step in the synthesis of the antibiotic ABT-492. nih.gov This selectivity is attributed to the controlled release of the electrophilic chlorine and the steric bulk of the reagent, which can influence the approach to the substrate. The development of such selective methods is crucial in late-stage functionalization of natural products and pharmaceutical intermediates, where preserving sensitive functional groups is paramount. nih.gov

N-chlorohydantoins, particularly DCDMH, can be used for the dichlorination of alkenes to produce vicinal dichlorides. researchgate.net This reaction provides a safer and more manageable alternative to using chlorine gas. The mechanism is believed to proceed through the formation of a chloronium ion intermediate, which is then attacked by a chloride ion. In some protocols, the reaction is facilitated by the addition of a chloride salt or a Lewis acid, such as zinc chloride, which can activate the N-chlorohydantoin and provide a source of the nucleophilic chloride. researchgate.net The reaction is applicable to both electron-rich and electron-deficient alkenes.

Oxidative Properties and Applications

Beyond their role as halogenating agents, N-chlorohydantoins are potent oxidizing agents. noaa.gov This oxidative capacity is also derived from the active chlorine species, which can participate in a variety of oxidation reactions.

The release of oxidative chlorine from N-chlorohydantoins can occur through several pathways. In aqueous solutions, hydrolysis can lead to the formation of hypochlorous acid (HOCl), a powerful oxidizing agent. iitr.ac.in The equilibrium for this hydrolysis is influenced by pH.

N-Cl bonds can also undergo homolytic cleavage, particularly under UV irradiation, to generate a nitrogen-centered radical and a chlorine radical. acs.org The chlorine radical can then initiate oxidation processes. In the absence of light, heterolytic cleavage is more common, leading to the formation of a chlorenium ion (Cl+) equivalent, which is the key species in both electrophilic chlorination and many oxidation reactions. acs.org

A key feature of N-halamine compounds, including N-chlorohydantoins, is their ability to be regenerated after the oxidative chlorine has been consumed. researchgate.net The spent hydantoin, containing N-H bonds, can be re-chlorinated using a simple chlorinating agent, such as a sodium hypochlorite (B82951) solution (bleach). mdpi.com This process reforms the N-Cl bonds, restoring the compound's oxidative and halogenating capabilities. This regenerability is particularly valuable in applications such as antimicrobial surfaces and water purification systems, where the active agent can be replenished in situ. researchgate.netmdpi.com The regeneration cycle allows for the long-term use of materials functionalized with hydantoin moieties.

Mechanistic Pathways of Reactivity

The reactivity of N-halohydantoins such as this compound is characterized by the electrophilic nature of the chlorine atoms attached to the nitrogen atoms. This property allows for a variety of reaction mechanisms, including hydrolysis, radical processes, and Lewis acid-catalyzed halogenations.

In aqueous solutions, 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) undergoes hydrolysis, establishing an equilibrium that yields several reactive species. arcjournals.orgarcjournals.org This process is crucial for its function as a halogenating and oxidizing agent in aqueous media. The hydrolysis ultimately leads to the formation of 5,5-dimethylhydantoin (B190458) (DMH). arcjournals.orgarcjournals.org

A similar equilibrium is expected for this compound, where the di(p-tolyl)hydantoin moiety would be the final product of hydrolysis. The equilibrium would involve the formation of monochlorinated species and hypochlorous acid, which are potent electrophiles and oxidizing agents. The general equilibrium for DCDMH in aqueous solution can be represented as follows arcjournals.orgarcjournals.org:

DCDMH + H₂O ⇌ Monochloro-5,5-dimethylhydantoin + HOCl

The reactive species in many reactions of DCDMH in aqueous acetic acid has been suggested to be H₂OCl⁺. ijsdr.org

While N-halo compounds can undergo radical reactions, studies on the oxidation of chalcones by DCDMH have shown that the reaction does not initiate the polymerization of acrylonitrile, suggesting that a free radical mechanism is unlikely in this case.

N-halamine compounds are susceptible to photolytic decomposition, particularly under UV irradiation. researchgate.net This process typically involves the homolytic cleavage of the N-Cl bond, which would generate a hydantoinyl radical and a chlorine radical. While specific studies on the photolytic decomposition of this compound are not available, it is known that the stability of the N-Cl bond in N-halamines can be significantly reduced by moisture and UV light. researchgate.net Research on other chlorinated compounds, such as hydrochlorothiazide, shows that photolysis can lead to the removal of the chlorine substituent. nih.gov

Lewis acids are known to catalyze electrophilic halogenation reactions by enhancing the electrophilicity of the halogenating agent. wikipedia.orglibretexts.org For N-halo compounds like N-halosuccinimides (NCS, NBS), which are analogous to N-halohydantoins, Lewis acids such as Mg(ClO₄)₂ have been shown to catalyze the α-halogenation of 1,3-dicarbonyl compounds. researchgate.netnih.gov

It is proposed that the Lewis acid coordinates to the carbonyl oxygen of the hydantoin ring, withdrawing electron density and making the chlorine atoms more electrophilic and susceptible to attack by a nucleophile. researchgate.net For example, the combination of DCDMH and zinc chloride has been used for the dichlorination of alkenes. researchgate.net This suggests that a similar catalytic approach could be employed for halogenation reactions involving this compound. The general mechanism for Lewis acid activation is depicted as enhancing the polarization of the N-Cl bond, thereby increasing the electrophilic character of the chlorine atom. libretexts.orgresearchgate.net

Kinetic studies on the reactions of DCDMH provide significant insight into its mechanistic pathways. For instance, the oxidation of p-nitroacetophenone by DCDMH in aqueous acetic acid showed a complex mechanism involving H₂OCl⁺ as the reacting species in the rate-determining step. ijsdr.org The reaction kinetics were found to be of the Michaelis-Menten type. ijsdr.org

In the oxidation of amino acids by DCDMH, the reaction rate showed a first-order dependency on the concentration of DCDMH. arcjournals.org The addition of the hydrolysis product, 5,5-dimethylhydantoin (DMH), was observed to decrease the reaction rate, indicating its involvement in the equilibrium dynamics of the reaction. arcjournals.orgijsdr.org

The following table summarizes the kinetic data for the oxidation of various amino acids by DCDMH, illustrating the effect of reactant concentrations on the rate constant.

Table 1: Effect of DCDMH Concentration on the Rate of Oxidation of L-glycine

| [DCDMH] x 10³ (mol dm⁻³) | k₁ x 10⁴ (s⁻¹) |

| 1.25 | 4.69 |

| 2.00 | 4.71 |

| 2.50 | 4.75 |

| 3.33 | 4.79 |

| 4.00 | 4.73 |

| 5.00 | 4.70 |

Conditions: [L-glycine] = 1.25 x 10⁻³ mol dm⁻³; [H⁺] = 0.50 mol dm⁻³; CH₃COOH-H₂O % (v/v) = 20; Temp. K = 308. Data from an analogous study on 1,3-dichloro-5,5-dimethylhydantoin. arcjournals.org

Table 2: Effect of 5,5-dimethylhydantoin (DMH) on the Rate of Oxidation of L-alanine and L-leucine by DCDMH

| [DMH] x 10³ (mol dm⁻³) | k₁ x 10⁴ (s⁻¹) for L-alanine | k₁ x 10⁴ (s⁻¹) for L-leucine |

| 0.00 | 4.65 | 4.05 |

| 0.50 | 4.37 | 3.81 |

| 1.00 | 3.91 | 3.57 |

| 1.25 | 3.68 | 3.33 |

| 2.00 | 3.18 | 2.96 |

| 2.50 | 2.81 | 2.62 |

Conditions for L-alanine: [DCDMH] = 2.00 x 10⁻³ mol dm⁻³; [H⁺] = 0.66 mol dm⁻³; CH₃COOH-H₂O % (v/v) = 30; Temp. K = 303. Conditions for L-leucine: [DCDMH] = 2.50 x 10⁻³ mol dm⁻³; [H⁺] = 0.80 mol dm⁻³; CH₃COOH-H₂O % (v/v) = 50; Temp. K = 303. Data from an analogous study on 1,3-dichloro-5,5-dimethylhydantoin. arcjournals.org

These kinetic findings for DCDMH suggest that reactions involving this compound would likely follow similar rate laws, with the rate being influenced by the concentrations of the hydantoin, the substrate, and any catalytic species. The larger p-tolyl groups might introduce steric effects that could modulate the reaction rates compared to the dimethyl analogue.

Computational studies provide a deeper understanding of reaction mechanisms at a molecular level. For the chlorination of 5,5-dimethylhydantoin with hypochlorous acid to form DCDMH, a proposed mechanism involves the initial deprotonation at the N3 position, followed by an Sₙ2 transfer of a chloronium ion (Cl⁺) from HOCl to the hydantoin anion. researchgate.net This is followed by chlorination at the N1 position to yield the dichloro derivative. researchgate.net

Structural Characterization and Spectroscopic Analysis of N Chlorohydantoins

X-ray Diffraction Studies for Solid-State Structure Elucidation

Detailed crystallographic data from single-crystal X-ray diffraction is the gold standard for unequivocally determining the three-dimensional arrangement of atoms and molecules in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's properties.

For the specific compound, 1,3-Dichloro-5,5-di(p-tolyl)hydantoin, a comprehensive search of crystallographic databases reveals a lack of publicly available, detailed X-ray diffraction studies. While the structures of related hydantoin (B18101) derivatives have been reported, providing a general framework for the hydantoin ring, specific data for the di(p-tolyl) substituted N-chlorinated analog is not currently available in the searched scientific literature. Such a study would be invaluable for confirming the precise conformation of the tolyl groups and the geometry at the nitrogen and chlorine atoms.

Advanced Spectroscopic Characterization Techniques (e.g., NMR, IR) for Structural Elucidation

Spectroscopic methods are indispensable for characterizing the structure and bonding of molecules in various states. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly powerful tools for the analysis of N-chlorohydantoins.

As with crystallographic data, specific, experimentally determined NMR and IR spectroscopic data for this compound are not readily found in the surveyed scientific literature and chemical databases. While general characteristic spectral regions for the functional groups present in this molecule can be predicted based on known data for similar compounds, the precise chemical shifts and coupling constants for the tolyl protons and carbons, as well as the exact vibrational frequencies for the carbonyl and N-Cl bonds, remain to be experimentally determined and published.

A detailed spectroscopic analysis would be essential for confirming the identity and purity of synthesized this compound and for providing insights into its electronic structure.

Computational and Theoretical Chemistry of N Chlorohydantoins

Density Functional Theory (DFT) Investigations of Molecular Properties

No specific DFT investigations on the molecular properties of 1,3-Dichloro-5,5-di(p-tolyl)hydantoin have been published. Such a study would typically involve optimizing the molecular geometry to determine bond lengths and angles, calculating vibrational frequencies, and analyzing the frontier molecular orbitals (HOMO and LUMO) to understand its electronic characteristics.

Computational Modeling of Reactivity and Selectivity

There is no available research on the computational modeling of the reactivity and selectivity of this compound. Modeling would be essential to predict how the p-tolyl groups at the C5 position influence its behavior as a halogenating agent compared to other 5,5-disubstituted hydantoins, but this research has not been conducted.

Prediction of Conformational Preferences and Energetics

Specific predictions regarding the conformational preferences and energetics of this compound are not found in the current body of scientific literature. A computational analysis would be required to determine the most stable conformations of the molecule and the energy barriers between them, which would be influenced by the steric and electronic effects of the two p-tolyl substituents.

Derivatives and Structural Analogues of 1,3 Dichloro 5,5 Di P Tolyl Hydantoin in Chemical Research

Synthesis and Chemical Behavior of Substituted Hydantoin (B18101) Derivatives

The synthesis of substituted hydantoin derivatives is a significant area of focus in organic chemistry due to their wide range of biological activities. researchgate.netnih.gov Various methods have been developed to create these compounds, often involving multicomponent reactions that offer efficiency and diversity in the resulting molecular structures.

One of the most well-established methods is the Bucherer-Bergs reaction , which synthesizes 5-substituted and 5,5-disubstituted hydantoins from ketones or aldehydes, potassium cyanide, and ammonium (B1175870) carbonate. nih.gov This reaction is known for its simplicity and the ability to produce crystalline products that are easily purified. nih.gov Another common approach involves the cyclization of α-amino amides with phosgene (B1210022) or its equivalents.

Modern synthetic strategies have expanded the toolkit for hydantoin synthesis. For instance, a one-step synthesis of highly substituted chiral hydantoins can be achieved from simple dipeptides through dual activation of an amide and a protecting group under mild conditions. organic-chemistry.org Additionally, 3-substituted, 5-substituted, or 3,5-disubstituted hydantoins can be prepared from α-amino methyl ester hydrochlorides and carbamates, avoiding hazardous reagents like isocyanates. organic-chemistry.org Microwave-assisted synthesis has also been employed to produce 1,5-disubstituted hydantoins in a solvent-free condensation reaction. organic-chemistry.org

The chemical behavior of substituted hydantoins is largely dictated by the nature and position of the substituents on the hydantoin ring. The substituents influence the molecule's reactivity, solubility, and biological interactions. For example, the C-5 position is particularly reactive and can be a site for introducing diverse functional groups. thieme-connect.de The hydrolysis of the hydantoin ring can lead to the formation of α-amino acids, a transformation that has been utilized in various synthetic applications. nih.gov

Table 1: Selected Synthetic Methods for Substituted Hydantoins

| Method | Starting Materials | Type of Hydantoin | Key Features |

| Bucherer-Bergs Reaction | Ketone/Aldehyde, KCN, (NH4)2CO3 | 5-substituted, 5,5-disubstituted | Simple, good yields of crystalline products. nih.gov |

| Dipeptide Cyclization | Dipeptides | Highly substituted, chiral | Mild conditions, single step. organic-chemistry.org |

| From α-Amino Esters | α-Amino methyl ester hydrochlorides, Carbamates | 3-substituted, 5-substituted, 3,5-disubstituted | Avoids hazardous reagents. organic-chemistry.org |

| Ugi/Cyclization Reaction | Aldehydes, Amines, Isocyanides, CO2 | Fully functionalized | Multicomponent, good yields. nih.gov |

| Microwave-Assisted Condensation | Arylglyoxals, Phenylurea/Thiourea | 1,5-disubstituted | Solvent-free, simple workup. organic-chemistry.org |

Exploration of N-Brominated Hydantoin Variants (e.g., 1,3-Dibromo-5,5-dimethylhydantoin)

N-halogenated hydantoins, particularly N-brominated variants, are important reagents in organic synthesis and have applications as disinfectants. 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is a prominent example of this class of compounds. wikipedia.orgchemicalbook.com

DBDMH is a white crystalline solid with a faint bromine odor that serves as a source of electrophilic bromine. wikipedia.orgmanac-inc.co.jp It is widely used as a disinfectant for water treatment and as a bleaching agent. wikipedia.orgchemicalbook.comnih.gov In organic synthesis, DBDMH is a versatile brominating agent, often used as a more convenient and safer alternative to liquid bromine. manac-inc.co.jporganic-chemistry.org It can be used for the bromination of electron-rich aromatic compounds, the benzylic bromination of methylarenes, and the dibromination of alkenes. organic-chemistry.org

The synthesis of DBDMH typically involves the bromination of 5,5-dimethylhydantoin (B190458) in an aqueous medium. google.com The reaction conditions, such as pH, can be controlled to optimize the yield and purity of the product. google.com

The reactivity of DBDMH stems from the polarized N-Br bond, which allows for the transfer of a bromine cation (Br+) to a nucleophilic substrate. The reaction mechanism often involves radical pathways, especially in benzylic brominations initiated by radical initiators like AIBN (2,2'-azobis(isobutyronitrile)). organic-chemistry.org

Table 2: Applications of 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

| Application | Description |

| Disinfection | Used for drinking water purification and recreational water treatment. wikipedia.orgchemicalbook.comnih.gov |

| Bleaching Agent | Employed in pulp and paper mills. wikipedia.orgchemicalbook.com |

| Organic Synthesis | A versatile reagent for various bromination reactions. manac-inc.co.jporganic-chemistry.org |

| Oxidation of Thiols | Efficiently oxidizes thiols to disulfides. chemicalbook.comorganic-chemistry.org |

Asymmetric Synthesis of Chiral Hydantoin Derivatives

The development of methods for the asymmetric synthesis of chiral hydantoin derivatives is of great interest due to the prevalence of chiral hydantoins in pharmaceuticals and natural products. organic-chemistry.orgnih.gov Enantiomerically pure hydantoins are often required for biological applications, as different enantiomers can exhibit distinct pharmacological activities.

Several strategies have been developed to achieve the enantioselective synthesis of hydantoins. One approach involves the asymmetric hydrogenation of prochiral hydantoins containing an exocyclic double bond at the 5-position. nih.govresearchgate.net This transformation can be catalyzed by transition metal complexes with chiral ligands, such as palladium or iridium catalysts. researchgate.netresearchgate.net The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.

Another strategy is the use of chiral catalysts to control the stereochemistry of the hydantoin ring formation itself. For example, chiral phosphoric acids have been used to catalyze the enantioselective condensation of glyoxals and ureas to produce 5-monosubstituted hydantoins with high yields and enantioselectivities. nih.govrsc.orgotago.ac.nz Mechanistic studies suggest that the reaction proceeds through a face-selective protonation of an enol-type intermediate. rsc.org

Furthermore, enantiopure 1,5-substituted hydantoins can be synthesized from readily available enantiopure protected amino acids without epimerization, using a hypervalent iodine cyanation reagent. organic-chemistry.org

Table 3: Methods for Asymmetric Synthesis of Chiral Hydantoins

| Method | Approach | Catalyst/Reagent | Key Features |

| Asymmetric Hydrogenation | Hydrogenation of 5-exocyclic alkenes | Pd/BINAP, Iridium-BiphPHOX | Good to excellent enantioselectivities. researchgate.netresearchgate.net |

| Chiral Acid Catalysis | Condensation of glyoxals and ureas | Chiral Phosphoric Acid | Single-step, high yields and enantioselectivities. nih.govrsc.org |

| From Chiral Precursors | From enantiopure amino acids | Hypervalent Iodine Cyanation Reagent | No epimerization. organic-chemistry.org |

| Photochemical Deracemization | Deracemization of 5-substituted hydantoins | Chiral Diarylketone | Selective hydrogen atom transfer. organic-chemistry.org |

Functionalization of Hydantoin Ring Systems

The functionalization of the hydantoin ring is a key strategy for modifying its properties and creating a diverse range of derivatives with tailored biological activities. All positions of the hydantoin ring can potentially be substituted, offering numerous possibilities for structural variation. thieme-connect.de

The nitrogen atoms at positions 1 and 3 can be alkylated or arylated. thieme-connect.de For example, copper acetate-promoted N-arylation with boronic acids is a method for synthesizing N3-aryl hydantoins. organic-chemistry.org The C-5 position is particularly versatile for introducing substituents. thieme-connect.de This can be achieved through various reactions, including the Bucherer-Bergs synthesis, which allows for the introduction of one or two substituents at this position. nih.gov

Further modifications can be made to substituents already present on the hydantoin ring. For instance, 5-methylene hydantoins can be regioselectively transformed into 5-aminomethyl-substituted or 5-amino-5-methyl-disubstituted hydantoins. jst.go.jpnih.gov This allows for the synthesis of more complex structures, including bivalent "twin-drug" type hydantoin derivatives. jst.go.jp

Domino reactions, which involve a cascade of reactions in a single pot, have also been employed for the synthesis and functionalization of hydantoins. A condensation/cyclization domino process between isocyanates and N-alkyl-α-amino esters provides a convenient route to N,N'-disubstituted hydantoins under mild conditions. acs.orgnih.gov

Q & A

Q. What challenges arise during scale-up to pilot plants?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.